REACTION_SMILES
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[BH4-:12].[C:1]1(=[O:11])[O:2][C:3](=[O:10])[CH:4]2[CH2:5][CH:6]=[CH:7][CH2:8][CH:9]12.[CH3:14][CH:15]([OH:16])[CH3:17].[Na+:13]>>[C:1]1(=[O:11])[O:2][CH2:3][CH:4]2[CH2:5][CH:6]=[CH:7][CH2:8][CH:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)C2CC=CCC12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1OCC2CC=CCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |